molecular formula C11H10N2O3S B2889322 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid CAS No. 1520613-94-8

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid

Cat. No.: B2889322
CAS No.: 1520613-94-8
M. Wt: 250.27
InChI Key: WQULWSHIWNZMLK-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 4-methoxyphenylamino group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with thiazole-5-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminothiazole-5-carboxylic acid
  • 2-Methyl-5-thiazolecarboxylic acid
  • 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole

Uniqueness

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methoxyphenylamino group enhances its potential as an enzyme inhibitor and its overall therapeutic profile .

Properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQULWSHIWNZMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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